3-Methoxycyclohexanone

Catalog No.
S1514027
CAS No.
17429-00-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycyclohexanone

CAS Number

17429-00-4

Product Name

3-Methoxycyclohexanone

IUPAC Name

3-methoxycyclohexan-1-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3

InChI Key

VYUKCVLHGXBZDF-UHFFFAOYSA-N

SMILES

COC1CCCC(=O)C1

Canonical SMILES

COC1CCCC(=O)C1

Production of Adipic Acid

Hydrodeoxygenation of Oxygen-Containing Compounds

Organic Thin-Film Transistors

Oxidation of Methylcyclohexane

3-Methoxycyclohexanone is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) attached to a cyclohexanone structure, which consists of a six-membered carbon ring with a ketone functional group. The compound is also known by its IUPAC name, 3-methoxycyclohexan-1-one, and has various synonyms including 3-methoxy-1-cyclohexanone and methoxy-3-cyclohexanone .

Typical of ketones and ethers:

  • Aldol Condensation: In the presence of a base, 3-methoxycyclohexanone can form enolate ions, leading to aldol condensation reactions. This process results in the formation of β-hydroxy ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
  • Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups .

Several methods exist for synthesizing 3-methoxycyclohexanone:

  • Direct Methoxylation: One approach involves the methoxylation of cyclohexanone using methyl iodide in the presence of a base such as potassium carbonate.
  • Aldol Reaction: Starting from cyclohexanone and methanol, an aldol reaction can be performed followed by dehydration to yield 3-methoxycyclohexanone.
  • Grignard Reaction: Another method includes the reaction of a Grignard reagent derived from methanol with cyclohexanone, followed by hydrolysis to obtain the desired product .

3-Methoxycyclohexanone finds applications in various fields:

  • Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
  • Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products and fragrances .

Interaction studies involving 3-methoxycyclohexanone primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The carbonyl group in 3-methoxycyclohexanone can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although comprehensive studies are still required to elucidate these pathways fully .

Several compounds are structurally similar to 3-methoxycyclohexanone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethylcyclohexanoneC7H12OC_7H_{12}OHas a methyl group at the second position; different reactivity patterns.
4-MethylcyclohexanoneC7H12OC_7H_{12}OMethyl group at the fourth position; steric hindrance affects reactivity.
CyclohexanoneC6H10OC_6H_{10}OLacks substituents; simpler structure leads to different chemical behavior.
MethoxycyclopentanoneC6H10O2C_6H_{10}O_2Similar methoxy group but contains a five-membered ring; different physical properties.

The unique feature of 3-methoxycyclohexanone lies in its combination of the cyclohexane structure and methoxy substitution at the third position, which influences its reactivity and applications compared to other methyl-substituted cycloketones .

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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